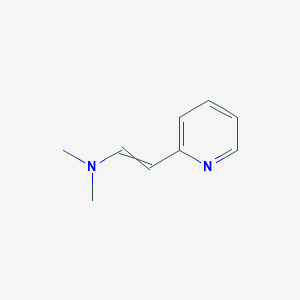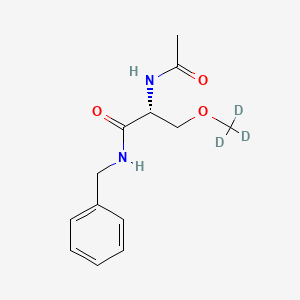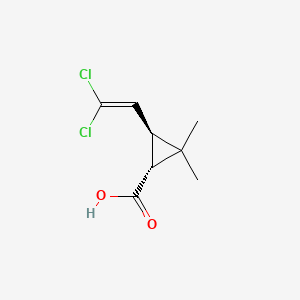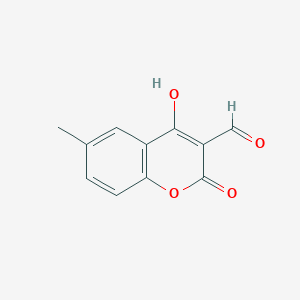
TNPA-acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TNPA-acetonide: is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is widely used in medical treatments for various inflammatory conditions, including skin disorders, arthritis, and allergic reactions. The compound is a derivative of triamcinolone, modified to enhance its efficacy and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TNPA-acetonide involves several steps, starting from the base compound triamcinolone. The process typically includes the following steps:
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the acetonide formation reaction.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: TNPA-acetonide undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: NaBH4, LiAlH4
Substitution: Amines, Alcohols
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, such as amines or ethers.
Aplicaciones Científicas De Investigación
TNPA-acetonide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: Employed in studies investigating the mechanisms of inflammation and immune response.
Medicine: Widely used in clinical research for developing treatments for inflammatory and autoimmune diseases.
Mecanismo De Acción
TNPA-acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory transcription factors, which suppress the expression of pro-inflammatory genes. The compound also inhibits the release of inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation and immune response .
Comparación Con Compuestos Similares
Triamcinolone: The base compound from which TNPA-acetonide is derived.
Dexamethasone: Another synthetic corticosteroid with potent anti-inflammatory effects.
Betamethasone: A corticosteroid with similar applications but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its enhanced stability and potency compared to its parent compound, triamcinolone. The addition of the acetonide group increases its lipophilicity, allowing for better penetration and prolonged action in target tissues .
Propiedades
Número CAS |
1094076-46-6 |
|---|---|
Fórmula molecular |
C22H23NO3 |
Peso molecular |
351.44 |
Pureza |
>98% |
Sinónimos |
10,11-(Dimethylmethylenedioxy)-2-hydroxy-N-propylnoraporphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









